Noxa A BH3

Apoptosis Protein-Protein Interaction Drug Discovery

Noxa A BH3 is a 20-mer peptide corresponding to the BH3 (death) domain of the proapoptotic Noxa protein, a BH3-only member of the Bcl-2 family. It functions as a highly selective ligand for the antiapoptotic proteins Mcl-1 and Bfl-1 (also known as A1), with negligible affinity for Bcl-2, Bcl-xL, and Bcl-w.

Molecular Formula C102H162N26O29S
Molecular Weight 2248.6 g/mol
Cat. No. B12372238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoxa A BH3
Molecular FormulaC102H162N26O29S
Molecular Weight2248.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C102H162N26O29S/c1-12-55(8)82(97(152)110-50-77(131)113-71(49-80(136)137)95(150)117-62(25-16-18-40-103)90(145)125-81(54(6)7)98(153)122-70(48-60-30-32-61(129)33-31-60)94(149)124-73(51-158)101(156)157)126-91(146)63(26-17-19-41-104)116-86(141)64(27-20-42-109-102(107)108)118-93(148)68(45-52(2)3)120-87(142)65(34-37-76(106)130)115-85(140)58(11)111-84(139)57(10)112-92(147)69(47-59-23-14-13-15-24-59)121-88(143)67(36-39-79(134)135)119-96(151)74-28-21-43-127(74)100(155)75-29-22-44-128(75)99(154)72(46-53(4)5)123-89(144)66(35-38-78(132)133)114-83(138)56(9)105/h13-15,23-24,30-33,52-58,62-75,81-82,129,158H,12,16-22,25-29,34-51,103-105H2,1-11H3,(H2,106,130)(H,110,152)(H,111,139)(H,112,147)(H,113,131)(H,114,138)(H,115,140)(H,116,141)(H,117,150)(H,118,148)(H,119,151)(H,120,142)(H,121,143)(H,122,153)(H,123,144)(H,124,149)(H,125,145)(H,126,146)(H,132,133)(H,134,135)(H,136,137)(H,156,157)(H4,107,108,109)/t55-,56-,57-,58-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1
InChIKeyUTIYZMRPCDSVET-VFHKTOGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Noxa A BH3: Selective Mcl-1 and Bfl-1 Targeting BH3-Only Peptide for Apoptosis Research and Drug Discovery


Noxa A BH3 is a 20-mer peptide corresponding to the BH3 (death) domain of the proapoptotic Noxa protein, a BH3-only member of the Bcl-2 family [1]. It functions as a highly selective ligand for the antiapoptotic proteins Mcl-1 and Bfl-1 (also known as A1), with negligible affinity for Bcl-2, Bcl-xL, and Bcl-w [2]. Unlike promiscuous BH3 peptides such as Bim and Puma, Noxa A BH3 exhibits a narrow binding profile that enables specific neutralization of Mcl-1-mediated survival signaling, making it a critical tool for studying Mcl-1 addiction in cancer cells and for BH3 profiling assays [3].

Why Noxa A BH3 Cannot Be Substituted with Other BH3-Only Peptides in Mcl-1-Focused Research


While many BH3-only peptides (e.g., Bim, Puma, Bid) bind multiple antiapoptotic Bcl-2 proteins promiscuously, Noxa A BH3 exhibits a unique selectivity profile restricted to Mcl-1 and Bfl-1 [1]. This specificity is not a subtle nuance but a 10,000-fold difference in binding affinity across Bcl-2 family members [2]. Substituting Noxa with a promiscuous peptide like Bim or Puma will co-neutralize Bcl-2, Bcl-xL, and Bcl-w, confounding experiments designed to isolate Mcl-1's role in apoptosis. Conversely, using a peptide with a different selectivity profile, such as Bad (which binds Bcl-2, Bcl-xL, Bcl-w but not Mcl-1), fails to address Mcl-1-dependent resistance mechanisms entirely [3]. The functional consequence of this selectivity is demonstrated by the fact that Noxa alone is insufficient to induce apoptosis unless combined with a complementary peptide like Bad, highlighting its specific, non-redundant role in Mcl-1 neutralization [1]. For reproducible and interpretable data in Mcl-1-centric studies, the use of Noxa A BH3 is non-negotiable.

Noxa A BH3: Quantitative Differentiation Evidence Against Closest BH3 Peptide Comparators


Binding Selectivity: Noxa A BH3 vs. Bim, Bad, Puma, Bid

Noxa A BH3 exhibits exclusive, high-affinity binding to Mcl-1 and Bfl-1, in stark contrast to the promiscuous binding profiles of Bim, Puma, Bid, and the complementary binding profile of Bad. Quantitative SPR/FP assays demonstrate that Noxa BH3 has an IC50 of 51.0 nM for Mcl-1, while its affinity for Bcl-2 and Bcl-xL is negligible (IC50 >30,000 nM) [1]. In comparison, Bim binds all three proteins with sub-nanomolar to low nanomolar affinity (Bcl-2: 1.26 nM; Bcl-xL: 1.42 nM; Mcl-1: 1.33 nM) [1]. Bad binds Bcl-2 and Bcl-xL tightly (IC50 4.37 nM and 8.64 nM, respectively) but has no detectable binding to Mcl-1 (IC50 >30,000 nM) [1]. Puma and Bid also bind all three proteins promiscuously [2].

Apoptosis Protein-Protein Interaction Drug Discovery

Potent Mcl-1 Binding Affinity of Noxa A BH3: Quantitative Kd and IC50 Values

Noxa A BH3 binds to Mcl-1 with high affinity. Solution competition assays using mouse Noxa BH3 B region (mNoxaB) show an IC50 of 60 nM for Mcl-1, with no detectable binding to other pro-survival proteins (IC50 >2 µM) [1]. A mutant (E74F) of mNoxaB, which also binds A1/Bfl-1, exhibits an IC50 of 24 nM for Mcl-1 and 12 nM for A1 [1]. For the human Noxa BH3 peptide (residues 75-93), isothermal titration calorimetry (ITC) determined a Kd of 0.4 µM for Mcl-1 [2]. In comparison, Bim BH3 binds Mcl-1 with sub-nanomolar affinity (Kd <1 nM), while Bad BH3 shows no measurable binding (Kd >20 µM) [3].

Biophysics Thermodynamics Protein Engineering

Functional Synergy: Noxa A BH3 Requires Complementary Bad BH3 for Potent Apoptosis Induction

Noxa A BH3 alone is insufficient to induce robust apoptosis in cells due to its inability to neutralize Bcl-xL. However, when combined with the Bad BH3 peptide (which binds Bcl-2, Bcl-xL, and Bcl-w but not Mcl-1), the two peptides synergize to induce potent Bak-dependent cell death [1]. In MEFs, retroviral co-expression of Noxa and Bad BH3 resulted in near-complete killing, whereas neither peptide alone was effective [1]. This functional complementarity is not observed with promiscuous peptides like Puma, which can induce apoptosis as a single agent [1]. Furthermore, a mutant Noxa peptide (Noxa m3) that binds Mcl-1, Bcl-xL, and Bcl-w (but not Bcl-2) is sufficient to induce Bak-mediated apoptosis on its own, demonstrating that neutralization of both Mcl-1 and Bcl-xL is required for cell death [2].

Functional Genomics Cancer Biology Combination Therapy

BH3 Profiling: Noxa A BH3 as a Predictive Biomarker for Mcl-1 Dependence and ABT-263 Resistance

In BH3 profiling assays, mitochondrial depolarization induced by Noxa A BH3 peptide correlates with Mcl-1 dependence and predicts resistance to Bcl-2/Bcl-xL inhibitors like ABT-263. In a study of pediatric acute lymphoblastic leukemia (ALL) xenografts, resistance to ABT-263 was correlated with mitochondrial priming by the Noxa peptide, indicating a functional role for Mcl-1 [1]. Specifically, xenografts that showed a strong Noxa BH3 response (indicating Mcl-1 dependence) were resistant to ABT-263, whereas those with a Bik BH3 response (indicating Bcl-xL/-w dependence) were sensitive to ABT-737 (IC50 <200 nM) [2]. This differential response provides a direct, quantitative link between Noxa BH3 sensitivity and therapeutic outcome, establishing Noxa A BH3 as a critical reagent for patient stratification and rational combination therapy design.

Biomarker Precision Medicine Drug Resistance

Noxa A BH3: Validated Application Scenarios for Scientific and Industrial Use


BH3 Profiling to Determine Mcl-1 Dependence and Predict Drug Response

Noxa A BH3 is an essential component of standardized BH3 profiling panels used to measure mitochondrial priming and identify cancer cells dependent on Mcl-1 for survival [1]. By comparing the depolarization response to Noxa A BH3 with responses to other BH3 peptides (e.g., Bad, Bik, Bim), researchers can stratify tumor samples, predict sensitivity to Bcl-2/Bcl-xL inhibitors like venetoclax or ABT-263, and identify patients likely to benefit from Mcl-1-targeted therapies. As demonstrated in pediatric ALL xenografts, a high Noxa BH3 response correlates with resistance to ABT-263, highlighting Mcl-1 as a key resistance driver and informing combination strategies [1].

Mechanistic Studies of Mcl-1-Specific Apoptotic Signaling

Owing to its unique selectivity profile (IC50 Mcl-1: 51.0 nM; IC50 Bcl-2/Bcl-xL: >30,000 nM) [2], Noxa A BH3 is the reagent of choice for dissecting Mcl-1-specific functions without confounding off-target effects on Bcl-2 or Bcl-xL. It is used in in vitro biochemical assays to study Mcl-1 protein-protein interactions, in cellular assays to selectively neutralize Mcl-1 and observe downstream effects on Bak/Bax activation and cytochrome c release, and in combination with complementary BH3 peptides (e.g., Bad) to model the cooperative neutralization of multiple anti-apoptotic proteins required for apoptosis induction [3].

Rational Design and Validation of Mcl-1 Inhibitors

Noxa A BH3 serves as a positive control and benchmark in fluorescence polarization (FP) and surface plasmon resonance (SPR) assays for screening and characterizing small molecule Mcl-1 inhibitors [4]. Its well-defined binding affinity (Kd 0.4 µM for human Noxa BH3) and established selectivity profile provide a quantitative reference point for evaluating novel Mcl-1 antagonists. Furthermore, stapled Noxa BH3 peptides (SAHBs) with enhanced proteolytic stability and cell permeability are being developed as potential therapeutic leads, with the native Noxa A BH3 sequence serving as the foundational scaffold for these optimization efforts [5].

Investigating Synergistic Apoptosis in Combination Therapy

The well-characterized functional synergy between Noxa A BH3 and Bad BH3 is exploited in research to model and predict the efficacy of combination therapies that simultaneously target Mcl-1 and Bcl-2/Bcl-xL [3]. This principle is applied in studies examining the sensitization of cancer cells to chemotherapeutics or targeted agents, where endogenous Noxa induction is a key mediator of drug synergy. Researchers use exogenous Noxa A BH3 to mimic this induction and probe the mechanistic basis of combination drug responses.

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